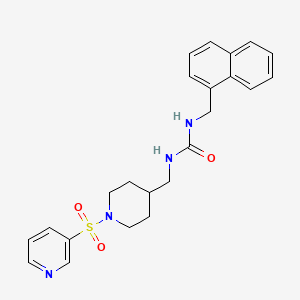

6-(2-oxo-2-(2-thienyl)ethyl)-3-sulfanyl-4H-1,2,4-triazin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(2-oxo-2-(2-thienyl)ethyl)-3-sulfanyl-4H-1,2,4-triazin-5-one" is a derivative of 1,2,4-triazine, which is a heterocyclic compound featuring a ring structure composed of three carbon atoms and three nitrogen atoms. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its ability to participate in various chemical reactions and its potential to be modified into numerous functional groups.

Synthesis Analysis

The synthesis of triazine derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide leads to the formation of 3-methylsulfanyl-6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones when refluxed in pyridine . This indicates that substituents on the triazine ring can be introduced through reactions with different functional groups, such as the ethoxalyl group in the case of the mentioned paper. The yields of such reactions can vary, and the choice of solvent can significantly influence the outcome of the synthesis.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the triazine ring, which can adopt different substitution patterns. The electronic and steric effects of the substituents can influence the overall geometry and reactivity of the molecule. For example, in the case of 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid, the molecule was found to adopt a sulfenyl structure in the condensed phase, and the 6-membered ring was almost planar . This suggests that similar triazine derivatives, such as the compound , may also exhibit planarity and specific electronic distributions that can be analyzed through spectroscopic methods and computational calculations.

Chemical Reactions Analysis

Triazine derivatives can participate in various chemical reactions, including etherification, as demonstrated by the transformation of benzyl alcohols into their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine . This chemoselective process indicates that triazine compounds can act as reagents in the selective modification of other molecules. The presence of a sulfanyl group in the compound "6-(2-oxo-2-(2-thienyl)ethyl)-3-sulfanyl-4H-1,2,4-triazin-5-one" suggests potential reactivity with electrophiles or as a nucleophile in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and stability can vary based on the nature and position of substituents on the triazine ring. For instance, the unexpectedly stable nature of 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid, as well as its crystalline form and ionization constant, provide insights into the behavior of sulfenic acids within the triazine class . These properties are essential for understanding the potential applications of triazine derivatives in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Tribological Properties and Applications

A study by Wu et al. (2017) on the tribological properties and tribochemistry mechanism of sulfur-containing triazine derivatives highlights their significant improvement in antiwear and friction-reducing capacities when used as additives in water-glycol base fluid. This research suggests potential applications in lubrication and wear protection technologies (Wu et al., 2017).

Synthesis of Novel Compounds

Clerici et al. (1999) and Vetyugova et al. (2018) detail the synthesis of novel compounds through the manipulation of sulfur-containing triazine derivatives. These synthetic approaches open pathways to create new materials with potential applications in drug discovery, materials science, and chemical sensors (Clerici et al., 1999), (Vetyugova et al., 2018).

Antimicrobial and Antifungal Activities

El-Shehry et al. (2020) investigated the antimicrobial and antifungal activities of new fused thiazolo[3,2-b]triazine derivatives, highlighting the potential of sulfur-containing triazine compounds in developing new antimicrobial agents (El-Shehry et al., 2020).

properties

IUPAC Name |

6-(2-oxo-2-thiophen-2-ylethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S2/c13-6(7-2-1-3-16-7)4-5-8(14)10-9(15)12-11-5/h1-3H,4H2,(H2,10,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCLFGPOTYJLFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC2=NNC(=S)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-oxo-2-(2-thienyl)ethyl)-3-sulfanyl-4H-1,2,4-triazin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2520109.png)

![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520118.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)

![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2520125.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)